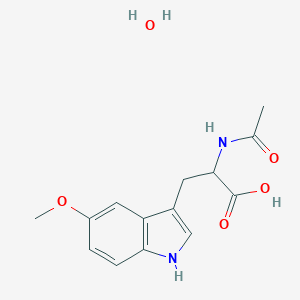
3-氟-4-碘苯酚
描述
3-Fluoro-4-iodophenol: is an organic compound with the molecular formula C6H4FIO . It is a substituted phenol where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by fluorine and iodine atoms, respectively. This compound is of interest due to its unique chemical properties, which make it useful in various fields of research and industrial applications .
科学研究应用
Chemistry: 3-Fluoro-4-iodophenol is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique substitution pattern allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, 3-fluoro-4-iodophenol is used in the development of radiolabeled compounds for imaging studies. The iodine atom can be replaced with radioactive isotopes, enabling the tracking of biological processes in vivo .
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials with specific properties .
作用机制
Target of Action
Biochemical Pathways
, compounds with similar structures have been known to participate in various biochemical reactions. For instance, the presence of fluorine and iodine atoms on the phenolic ring structure can influence the compound’s reactivity and interaction with other molecules.
Pharmacokinetics
The pharmacokinetic properties of 3-Fluoro-4-iodophenol suggest that it has high gastrointestinal absorption and is permeable to the blood-brain barrier . These enzymes are involved in drug metabolism, and their inhibition can affect the pharmacokinetics of co-administered drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-4-iodophenol. For instance, the compound should be stored under inert gas (nitrogen or argon) at 2–8 °C
生化分析
Biochemical Properties
It is known that halogenated phenols can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
Halogenated phenols have been shown to cause oxidative stress in cells, leading to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it interacts with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that halogenated phenols can undergo degradation over time, potentially leading to long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-iodophenol at different dosages in animal models have not been studied. It is known that halogenated phenols can have toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 3-Fluoro-4-iodophenol are not well-characterized. Halogenated phenols are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of 3-Fluoro-4-iodophenol is not well-characterized. It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: 3-Fluoro-4-iodophenol can be synthesized through several methods, including nucleophilic aromatic substitution. One common method involves the reaction of 3-fluoro-4-nitrophenol with sodium iodide in the presence of a reducing agent such as iron powder. The reaction typically occurs in a solvent like ethanol under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of 3-fluoro-4-iodophenol may involve large-scale nucleophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
化学反应分析
Types of Reactions: 3-Fluoro-4-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in the reaction with sodium azide to form 3-fluoro-4-azidophenol.
Oxidation Reactions: The phenolic group can be oxidized to form quinones.
Reduction Reactions: The iodine atom can be reduced to form 3-fluoro-4-hydroxybenzene.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Major Products:
Substitution: 3-Fluoro-4-azidophenol.
Oxidation: 3-Fluoro-4-iodoquinone.
Reduction: 3-Fluoro-4-hydroxybenzene.
相似化合物的比较
3-Fluoro-4-chlorophenol: Similar structure but with a chlorine atom instead of iodine.
3-Fluoro-4-bromophenol: Similar structure but with a bromine atom instead of iodine.
3-Fluoro-4-nitrophenol: Similar structure but with a nitro group instead of iodine.
Uniqueness: 3-Fluoro-4-iodophenol is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to chlorine and bromine make 3-fluoro-4-iodophenol more reactive in nucleophilic substitution reactions. Additionally, the combination of fluorine and iodine provides a unique electronic environment that can be exploited in various chemical transformations .
属性
IUPAC Name |
3-fluoro-4-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FIO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQWLXZVUXRZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564503 | |
| Record name | 3-Fluoro-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122927-84-8 | |
| Record name | 3-Fluoro-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 122927-84-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Furo[3,2-c]pyridine-3-carbonitrile](/img/structure/B51105.png)


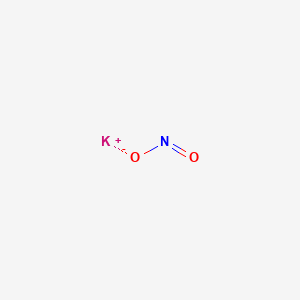
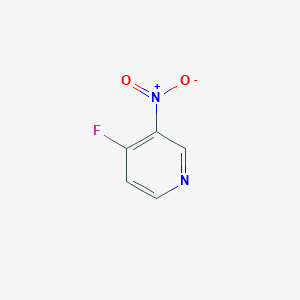
![[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium](/img/structure/B51118.png)
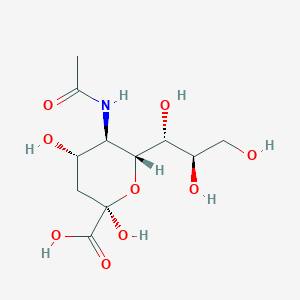
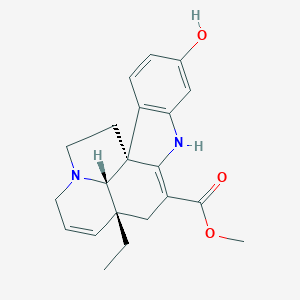
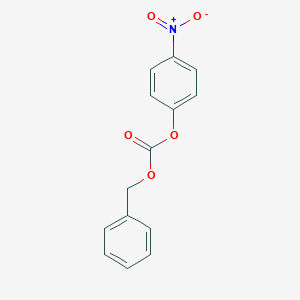
![Bicyclo[3.2.1]octan-6-amine, exo-(9CI)](/img/structure/B51125.png)
